N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c16-11-3-1-10(2-4-11)8-21-9-15(20)19-12-5-6-13(17)14(18)7-12/h1-7H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGYZBTUARSXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide, with the molecular formula C15H12Cl3NOS and a molecular weight of 360.68 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Molecular Weight : 360.68 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure suggests potential interactions with proteins involved in cellular signaling pathways, particularly those associated with cancer and inflammation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes related to tumor growth.
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential use as an antimicrobial agent.
Biological Activity Data
Case Studies
-
Antitumor Activity :
A study conducted by Queener et al. evaluated the compound's effects on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound may serve as a lead compound for further development in cancer therapy . -
Antimicrobial Evaluation :
Research published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Microwave synthesis (e.g., ) reduces reaction time but yields lower compared to traditional methods.
- Click chemistry () achieves high yields under mild conditions, advantageous for complex hybrids.
Physicochemical and Crystallographic Properties
- Crystal Packing : The thiazol-2-yl analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), enhancing crystal stability. The target compound’s methylthio group may reduce hydrogen-bonding capacity, favoring van der Waals interactions.
- Solubility : The trifluoromethoxy group in increases hydrophobicity, whereas triazole-containing analogs () may exhibit improved aqueous solubility due to polar N-heteroatoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
